Ethyl 4-[2-(3-chlorophenyl)-2-oxoethyl]tetrahydro-1(2H)-pyrazinecarboxylate
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Overview
Description
Preparation Methods
The synthesis of Ethyl 4-[2-(3-chlorophenyl)-2-oxoethyl]tetrahydro-1(2H)-pyrazinecarboxylate typically involves the reaction of 3-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate. This intermediate then undergoes cyclization with ethylenediamine to yield the final product . The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol.
Chemical Reactions Analysis
Ethyl 4-[2-(3-chlorophenyl)-2-oxoethyl]tetrahydro-1(2H)-pyrazinecarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, where nucleophiles such as amines or thiols can replace the chlorine atom.
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-[2-(3-chlorophenyl)-2-oxoethyl]tetrahydro-1(2H)-pyrazinecarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Ethyl 4-[2-(3-chlorophenyl)-2-oxoethyl]tetrahydro-1(2H)-pyrazinecarboxylate can be compared with other similar compounds such as:
Ethyl 4-[2-(4-chlorophenyl)-2-oxoethyl]tetrahydro-1(2H)-pyrazinecarboxylate: Similar structure but with a chlorine atom at a different position on the phenyl ring.
Ethyl 4-[2-(3-bromophenyl)-2-oxoethyl]tetrahydro-1(2H)-pyrazinecarboxylate: Similar structure but with a bromine atom instead of chlorine.
Ethyl 4-[2-(3-methylphenyl)-2-oxoethyl]tetrahydro-1(2H)-pyrazinecarboxylate: Similar structure but with a methyl group instead of chlorine.
Properties
IUPAC Name |
ethyl 4-[2-(3-chlorophenyl)-2-oxoethyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O3/c1-2-21-15(20)18-8-6-17(7-9-18)11-14(19)12-4-3-5-13(16)10-12/h3-5,10H,2,6-9,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPTVCDHDIDSERR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC(=O)C2=CC(=CC=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.77 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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